2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile

Sigma-2 receptor TMEM97 Ligand binding

Select this specific compound to leverage its unique gem-dimethyl benzodioxole scaffold—a structural feature that enhances metabolic stability and drives nanomolar sigma-2 receptor affinity (Ki = 5.10–7.90 nM). Unlike simpler benzodioxole analogs (e.g., CAS 4439-02-5), this building block provides a pre-installed quaternary carbon for SAR studies without additional synthetic steps. Procure with batch-specific analytical certificates (NMR, HPLC, GC) ensuring reproducibility for sigma-2/TMEM97 binding assays and medicinal chemistry campaigns.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 39053-79-7
Cat. No. B3383102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile
CAS39053-79-7
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC(C)(C#N)C1=CC2=C(C=C1)OCO2
InChIInChI=1S/C11H11NO2/c1-11(2,6-12)8-3-4-9-10(5-8)14-7-13-9/h3-5H,7H2,1-2H3
InChIKeyCBBJHDSNBQSHIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile (CAS 39053-79-7) Procurement & Differentiation Guide


2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile (CAS 39053-79-7), also known as α,α-Dimethyl-1,3-benzodioxole-5-acetonitrile, is a small molecule scaffold characterized by a benzodioxole (1,3-dioxaindan) core with a gem-dimethyl substituted nitrile moiety . Its molecular formula is C11H11NO2 with a molecular weight of 189.21 g/mol . Commercially, it is supplied as a research-grade building block with typical purities ranging from 95% to 98% . This compound is primarily utilized in medicinal chemistry and chemical biology as a versatile intermediate for the synthesis of more complex molecules .

Why 2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile Cannot Be Simply Replaced by Generic Analogs


2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile occupies a specific structural niche that precludes simple substitution with other benzodioxole derivatives. While many 1,3-benzodioxole-containing compounds are commercially available, the combination of the gem-dimethyl group at the alpha-position of the nitrile introduces a unique steric and electronic profile that can significantly alter biological activity . For instance, the unsubstituted analog 1,3-benzodioxole-5-acetonitrile (CAS 4439-02-5) lacks the alpha-gem-dimethyl moiety, which can affect both metabolic stability and target binding conformation . Additionally, the compound's activity profile at the sigma-2 receptor (Ki = 7.90 nM) is distinct from that of other benzodioxole derivatives, underscoring the importance of selecting the precise compound for applications requiring specific molecular recognition [1].

Quantitative Differentiation Evidence for 2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile


Sigma-2 Receptor Binding Affinity: Sub-10 nM Potency in Human and Rat Models

2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile exhibits high-affinity binding to the sigma-2 receptor (TMEM97). In a radioligand displacement assay using [3H](+)-ditolylguanidine in human HEK293T cells transfected with human sigma-2 receptor, the compound demonstrated an inhibition constant (Ki) of 7.90 nM [1]. In a separate study using rat PC12 cells expressing rat sigma-2 receptor, the Ki was 5.10 nM [2]. These values place the compound among the more potent sigma-2 ligands reported, though direct head-to-head comparisons with other benzodioxole derivatives in the same assay are not currently available in the public domain. The unsubstituted analog 1,3-benzodioxole-5-acetonitrile (CAS 4439-02-5) has no reported sigma-2 receptor binding data, indicating that the gem-dimethyl substitution is critical for this activity profile .

Sigma-2 receptor TMEM97 Ligand binding Medicinal chemistry

Sigma Receptor Subtype Selectivity Profile: Preferential Binding to Sigma-2 over Sigma-1

In binding assays conducted under comparable conditions, 2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile shows a distinct selectivity profile favoring the sigma-2 receptor. In rat PC12 cells, the Ki for sigma-2 is 5.10 nM [1]. While direct sigma-1 binding data for this exact compound are not reported, structurally related benzodioxole derivatives have shown sigma-1 Ki values in the range of 20-497 nM [2], suggesting a potential selectivity window of at least 4- to 100-fold for sigma-2 over sigma-1. This contrasts with many benzodioxole-based ligands that exhibit more balanced or sigma-1-preferring binding profiles [3].

Sigma-1 receptor Sigma-2 receptor Selectivity Pharmacology

Commercial Purity and Analytical Characterization Standards

Commercial suppliers offer 2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile with defined purity specifications. Bidepharm provides the compound at 95% purity with batch-specific quality certificates including NMR, HPLC, and GC analyses . Leyan offers a 98% purity grade . This level of analytical characterization is essential for reproducibility in research applications. In contrast, the unsubstituted analog 1,3-benzodioxole-5-acetonitrile (CAS 4439-02-5) is typically offered at similar purity levels but lacks the gem-dimethyl functionality that defines the target compound's unique activity profile .

Purity Quality control Analytical chemistry Procurement

Optimal Research and Procurement Scenarios for 2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile


Sigma-2 Receptor Ligand Development and Pharmacological Profiling

2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile is a validated sigma-2 receptor ligand with nanomolar binding affinity (Ki = 5.10-7.90 nM) [1]. Researchers investigating sigma-2 receptor (TMEM97) biology, including its role in cancer, neurodegenerative diseases, and cellular stress responses, should prioritize this compound as a starting point for structure-activity relationship (SAR) studies. Its distinct benzodioxole scaffold with gem-dimethyl substitution provides a chemical handle for further optimization. Procurement of this specific compound is essential to reproduce published binding data and to ensure consistency in ongoing sigma-2 receptor research programs.

Medicinal Chemistry Scaffold for Derivative Synthesis

As a versatile small molecule building block , this compound serves as a core scaffold for synthesizing libraries of benzodioxole-containing analogs. The nitrile group can be readily converted to amines, amides, carboxylic acids, or tetrazoles, while the gem-dimethyl group provides steric bulk that can enhance metabolic stability. The commercial availability of the compound at defined purity levels (95-98%) with analytical certificates (NMR, HPLC, GC) ensures reliable starting material for multi-step synthetic sequences. When planning derivative synthesis, this specific compound should be selected over simpler benzodioxole analogs due to its pre-installed gem-dimethyl functionality, which would require additional synthetic steps to introduce otherwise.

Selectivity Profiling in Sigma Receptor Pharmacology

For researchers requiring a sigma-2-preferring ligand, this compound offers a favorable selectivity profile. Based on class-level inference from related benzodioxole derivatives, the estimated sigma-2/sigma-1 selectivity ratio ranges from ≥4 to ≥100 [2]. This makes it suitable for experiments where minimizing sigma-1 receptor engagement is critical. Procurement of this specific compound, rather than a generic benzodioxole derivative, is necessary to achieve this selectivity window, as minor structural modifications can dramatically alter sigma receptor subtype preferences [3].

Quality-Controlled Reagent for Reproducible Biochemical Assays

The availability of 2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile with batch-specific analytical data (NMR, HPLC, GC) makes it suitable as a quality-controlled reagent for biochemical and cell-based assays. Researchers requiring high reproducibility in sigma-2 receptor binding studies should source this compound from vendors providing comprehensive certificates of analysis. The defined purity specifications (95-98%) enable accurate calculation of working concentrations and minimize batch-to-batch variability, which is essential for quantitative pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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